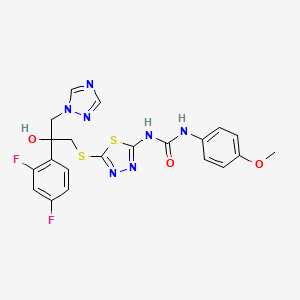

Antifungal agent 11

Description

Properties

Molecular Formula |

C21H19F2N7O3S2 |

|---|---|

Molecular Weight |

519.6 g/mol |

IUPAC Name |

1-[5-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea |

InChI |

InChI=1S/C21H19F2N7O3S2/c1-33-15-5-3-14(4-6-15)26-18(31)27-19-28-29-20(35-19)34-10-21(32,9-30-12-24-11-25-30)16-7-2-13(22)8-17(16)23/h2-8,11-12,32H,9-10H2,1H3,(H2,26,27,28,31) |

InChI Key |

MGZJOIXBZJXBMI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Antifungal Activity of Rezafungin Against Candida Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of Rezafungin, a novel second-generation echinocandin, against a broad spectrum of Candida species. Rezafungin represents a significant advancement in antifungal therapy due to its potent efficacy, extended half-life allowing for once-weekly dosing, and activity against both common and rare Candida pathogens, including some azole- and echinocandin-resistant isolates.[1][2] This document details its mechanism of action, summarizes key quantitative data from in vitro studies, outlines the standardized experimental protocols used for its evaluation, and provides visual representations of its mode of action and testing workflow.

Mechanism of Action

Rezafungin, like other echinocandins, targets the fungal cell wall, a structure essential for fungal viability and absent in mammalian cells.[1] Its primary mode of action is the non-competitive inhibition of the 1,3-β-D-glucan synthase enzyme complex.[1] This enzyme is responsible for synthesizing 1,3-β-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall.[1] By inhibiting this enzyme, Rezafungin disrupts cell wall synthesis, leading to osmotic instability, loss of cell integrity, and ultimately, fungal cell death.[1] This fungicidal activity has been demonstrated against most Candida species.

Quantitative Data: In Vitro Susceptibility

The in vitro potency of Rezafungin has been extensively evaluated against large collections of clinical Candida isolates. The primary metric for susceptibility is the Minimum Inhibitory Concentration (MIC), determined using the standardized Clinical and Laboratory Standards Institute (CLSI) broth microdilution method. The following tables summarize the MIC data for Rezafungin and comparator antifungal agents against various Candida species.

Table 1: In Vitro Activity of Rezafungin and Comparators against Common Candida Species

| Candida Species | Antifungal Agent | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| C. albicans | Rezafungin | 651 | - | 0.03 | 0.06 | [3][4] |

| Anidulafungin | 651 | - | 0.03 | 0.06 | [3][4] | |

| Caspofungin | 651 | - | 0.03 | 0.06 | [3][4] | |

| Micafungin | 651 | - | 0.015 | 0.03 | [3][4] | |

| C. glabrata | Rezafungin | 289 | - | 0.06 | 0.06 | [3][4] |

| Anidulafungin | 289 | - | 0.03 | 0.06 | [3][4] | |

| Caspofungin | 289 | - | 0.06 | 0.12 | [3][4] | |

| Micafungin | 289 | - | 0.015 | 0.03 | [3][4] | |

| C. parapsilosis | Rezafungin | 239 | - | 1 | 2 | [3][4] |

| Anidulafungin | 239 | - | 1 | 2 | [3][4] | |

| Caspofungin | 239 | - | 0.5 | 1 | [3][4] | |

| Micafungin | 239 | - | 0.5 | 1 | [3][4] | |

| C. tropicalis | Rezafungin | 158 | - | 0.03 | 0.06 | [3][4] |

| Anidulafungin | 158 | - | 0.03 | 0.06 | [3][4] | |

| Caspofungin | 158 | - | 0.03 | 0.06 | [3][4] | |

| Micafungin | 158 | - | 0.015 | 0.03 | [3][4] | |

| C. krusei | Rezafungin | 59 | - | 0.03 | 0.03 | [3][4] |

| Anidulafungin | 59 | - | 0.03 | 0.06 | [3][4] | |

| Caspofungin | 59 | - | 0.06 | 0.12 | [3][4] | |

| Micafungin | 59 | - | 0.03 | 0.06 | [3][4] |

Table 2: In Vitro Activity of Rezafungin against Less Common and Resistant Candida Species

| Candida Species | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| C. auris | 65 | - | 0.25 | 0.25 | [5] |

| C. dubliniensis | 175 | - | 0.06 | 0.12 | [5] |

| C. guilliermondii | 33 | - | 1 | 1 | [5] |

| C. kefyr | 51 | - | 0.03 | 0.06 | [5] |

| C. lusitaniae | 107 | - | 0.25 | 0.5 | [5] |

| C. orthopsilosis | 49 | - | 0.5 | 1 | [5] |

| C. metapsilosis | 25 | - | 0.12 | 0.5 | [5] |

| C. pelliculosa | 10 | - | 0.015 | 0.03 | [5] |

Experimental Protocols

The in vitro susceptibility data presented were generated following the reference method for broth dilution antifungal susceptibility testing of yeasts as described by the Clinical and Laboratory Standards Institute (CLSI) in document M27, 4th Edition.[6][7] This standardized protocol ensures reproducibility and comparability of data across different laboratories.

CLSI M27 Broth Microdilution Method

1. Preparation of Antifungal Agent:

-

Rezafungin and comparator agents are prepared as stock solutions, typically in dimethyl sulfoxide (DMSO).

-

Serial twofold dilutions are made according to the desired final concentration range.

-

These dilutions are dispensed into 96-well microdilution plates.

2. Inoculum Preparation:

-

Candida isolates are subcultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

-

Colonies are selected and suspended in sterile saline.

-

The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

This suspension is further diluted in RPMI-1640 medium (buffered with MOPS to pH 7.0) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[7]

3. Incubation:

-

The inoculated microdilution plates are incubated at 35°C.

-

For Candida species, the incubation period is 24 hours.[7]

4. Endpoint Determination (MIC Reading):

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50%) compared to the growth in the drug-free control well.

-

The endpoint is determined by visual inspection. A reading mirror can be used to facilitate the observation of the cell button at the bottom of the wells.

References

- 1. Rezafungin, a New Second-Generation Echinocandin [clsi.org]

- 2. Evaluation of Rezafungin Provisional CLSI Clinical Breakpoints and Epidemiological Cutoff Values Tested against a Worldwide Collection of Contemporaneous Invasive Fungal Isolates (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmilabs.com [jmilabs.com]

- 4. researchgate.net [researchgate.net]

- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 6. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. webstore.ansi.org [webstore.ansi.org]

Preliminary research on the fungicidal vs. fungistatic properties of "Antifungal agent 11"

A Technical Guide to the Fungicidal vs. Fungistatic Properties of Antifungal Agent 11

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "this compound" is a designated placeholder for a novel triazole-class compound. The data and protocols presented herein are representative of the methodologies used to evaluate such agents and are modeled on the known properties of triazole antifungals.

Introduction: Defining Fungistatic and Fungicidal Activity

The classification of an antifungal agent as either fungistatic or fungicidal is critical for its preclinical and clinical development. This distinction informs the potential therapeutic applications, particularly in the context of the host's immune status.

-

Fungistatic agents inhibit the growth and replication of fungi without directly killing the fungal cells.[1][2] This action relies on a competent host immune system to clear the infection. Azole antifungals, which interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, typically exhibit fungistatic activity.[3][4]

-

Fungicidal agents are capable of killing fungal cells, leading to a significant reduction in the fungal population.[1][2] This property is often preferred for treating infections in immunocompromised patients. The determination of fungicidal activity is based on a ≥99.9% (or 3-log10) reduction in colony-forming units (CFU/mL) compared to the initial inoculum.[2][5][6]

This document provides a comprehensive overview of the preliminary research into the fungistatic and fungicidal properties of this compound, a novel triazole compound. It includes quantitative data from key in vitro assays, detailed experimental protocols, and a visualization of its proposed mechanism of action.

Quantitative Data Summary

The in vitro activity of this compound was evaluated against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) were determined using standardized broth microdilution methods.

Table 1: In Vitro Susceptibility of Fungal Pathogens to this compound

| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |

| Candida albicans | ATCC 90028 | 0.5 | 16 | 32 | Fungistatic |

| Candida glabrata | ATCC 90030 | 1 | 32 | 32 | Fungistatic |

| Candida parapsilosis | ATCC 22019 | 0.25 | 8 | 32 | Fungistatic |

| Cryptococcus neoformans | ATCC 90112 | 0.5 | 4 | 8 | Fungistatic |

| Aspergillus fumigatus | ATCC 204305 | 1 | >64 | >64 | Fungistatic |

Interpretation of MFC/MIC Ratio:

-

Fungicidal: An MFC/MIC ratio of ≤ 4 indicates fungicidal activity.

-

Fungistatic: An MFC/MIC ratio of > 4 suggests fungistatic activity.[6]

The data indicates that this compound exhibits primarily fungistatic activity against the tested isolates.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and standardization in the evaluation of this compound.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[7]

-

Sterile 96-well microtiter plates.

-

This compound stock solution.

-

Fungal inoculum standardized to 0.5-2.5 x 10³ CFU/mL.

-

Spectrophotometer or microplate reader.

Procedure:

-

Preparation of Antifungal Dilutions: A serial two-fold dilution of this compound is prepared directly in the 96-well plates using RPMI-1640 medium. The final concentration range should typically span from 0.03 to 64 µg/mL.

-

Inoculation: Each well is inoculated with 100 µL of the standardized fungal suspension.

-

Controls: A growth control well (inoculum without drug) and a sterility control well (medium only) are included on each plate.

-

Incubation: Plates are incubated at 35°C for 24-48 hours, depending on the fungal species.[5]

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.

Protocol for Minimum Fungicidal Concentration (MFC) Determination

The MFC assay is performed as a subsequent step to the MIC determination.[5]

Materials:

-

Sabouraud Dextrose Agar (SDA) plates.

-

Micropipettes.

Procedure:

-

Subculturing: Following MIC determination, a 10-20 µL aliquot is taken from each well showing no visible growth (i.e., at and above the MIC).[8]

-

Plating: The aliquot is plated onto an SDA plate.[8]

-

Incubation: The plates are incubated at 35°C for 48-72 hours, or until growth is evident in the subcultures from the growth control.[7]

-

Reading the MFC: The MFC is defined as the lowest concentration of the antifungal agent that results in a ≥99.9% reduction in CFU/mL relative to the original inoculum count.[9]

Protocol for Time-Kill Curve Analysis

Time-kill assays provide a dynamic assessment of antifungal activity over time.

Materials:

-

RPMI-1640 medium buffered with MOPS.

-

Standardized fungal inoculum (~1-5 x 10⁵ CFU/mL).[10]

-

This compound at various concentrations (e.g., 1x, 4x, 16x MIC).[11]

-

Sterile culture tubes and SDA plates.

Procedure:

-

Preparation: Culture tubes are prepared with RPMI-1640 medium containing the desired concentrations of this compound. A drug-free growth control tube is also prepared.

-

Inoculation: All tubes are inoculated with the standardized fungal suspension.

-

Incubation and Sampling: The tubes are incubated at 35°C with agitation.[10] At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), an aliquot is removed from each tube.

-

Colony Counting: The aliquots are serially diluted and plated onto SDA plates to determine the CFU/mL.

-

Data Analysis: The log10 CFU/mL is plotted against time for each concentration. Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[6]

Visualizations: Workflows and Mechanism of Action

Experimental Workflow

The following diagram illustrates the sequential workflow for determining the MIC and MFC of this compound.

Caption: Workflow for MIC and MFC Determination.

Time-Kill Curve Analysis Logic

This diagram outlines the conceptual process of a time-kill curve experiment.

Caption: Conceptual Flow of Time-Kill Curve Analysis.

Proposed Mechanism of Action: Ergosterol Biosynthesis Inhibition

As a triazole, this compound is hypothesized to target the fungal ergosterol biosynthesis pathway. This pathway is essential for maintaining the integrity of the fungal cell membrane.[12][13]

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

The proposed mechanism involves the inhibition of the enzyme lanosterol 14-α-demethylase.[3][14][15] This blockage prevents the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterol precursors, which ultimately disrupts cell membrane function and inhibits fungal growth.[3][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Key issues concerning fungistatic versus fungicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dermatojournal.com [dermatojournal.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2.7. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) [bio-protocol.org]

- 8. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. | J. Craig Venter Institute [jcvi.org]

- 15. academic.oup.com [academic.oup.com]

Target Deconvolution of Antifungal Agent 11 in Aspergillus fumigatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification of a novel antifungal agent, referred to herein as Antifungal Agent 11, in the pathogenic mold Aspergillus fumigatus. This compound is a synthetic coumarin derivative, chemically identified as N,N,N-triethyl-11-(4-methyl-2-oxo-2H-chromen-7-yloxy)-11-oxoundecan-1-aminium bromide (SCD-1). This document details the proteomic approach used to elucidate its mechanism of action, presenting key quantitative data, experimental methodologies, and visual representations of the affected cellular pathways.

Quantitative Proteomic Analysis of Aspergillus fumigatus Response to this compound

Aspergillus fumigatus cultures were treated with a sublethal dose of this compound, which has demonstrated potent activity against pathogenic Aspergilli with a Minimum Inhibitory Concentration (MIC90) of 15.62 μg/mL.[1][2] A comprehensive proteomic analysis was conducted to identify the molecular targets of this compound. The treatment resulted in the differential expression of 143 proteins.[1][2]

Of these, the expression of four key proteins was completely inhibited, suggesting they are primary targets or are part of a critical pathway disrupted by the agent. Additionally, 13 proteins were newly expressed and 96 proteins were overexpressed, a majority of which are associated with cellular stress response pathways.[1][2] The compound also led to a decrease in the abundance of proteins involved in crucial biosynthetic processes, including cell replication and pathogen-specific riboflavin biosynthesis.[1][2]

Table 1: Summary of Differentially Expressed Proteins in Aspergillus fumigatus upon Treatment with this compound

| Protein Regulation | Number of Proteins | Key Examples | Putative Function |

| Completely Inhibited | 4 | Cell division control protein | Cell Cycle Regulation |

| Ubiquitin-like activating enzyme | Protein Modification & Degradation | ||

| Vacuolar ATP synthase catalytic subunit A | Proton Transport, pH Homeostasis | ||

| UTP-glucose-1-phosphate uridylyltransferase | Polysaccharide Biosynthesis | ||

| Newly Expressed | 13 | Not specified in abstracts | Stress Response, Adaptation |

| Overexpressed | 96 | Mainly stress pathway proteins | Cellular Defense, Detoxification |

| Downregulated | Not specified | Proteins in riboflavin biosynthesis | Vitamin Metabolism |

Experimental Protocols

The following sections outline the detailed methodologies employed for the target identification of this compound in Aspergillus fumigatus.

Fungal Culture and Treatment

-

Aspergillus fumigatus Spore Preparation: A. fumigatus is cultured on a suitable agar medium, such as Sabouraud Dextrose Agar, at 37°C for 5-7 days until sporulation is abundant. Conidia are harvested by gently scraping the surface of the culture with a sterile loop in the presence of a sterile saline solution containing a wetting agent (e.g., 0.01% Tween 80). The conidial suspension is then filtered through sterile glass wool to remove hyphal fragments.

-

Spore Germination: The harvested conidia are washed with sterile saline and resuspended in a liquid culture medium (e.g., RPMI 1640) to a final concentration of 1 x 10^7 conidia/mL. The suspension is incubated at 37°C with shaking to induce germination.

-

Antifungal Treatment: Once the conidia have germinated (typically after 6-8 hours), a sublethal concentration of this compound is added to the culture. The exact concentration should be predetermined through dose-response experiments to be below the MIC, allowing for the observation of cellular responses without causing immediate cell death. The treated and untreated (control) cultures are incubated for a defined period to allow for changes in protein expression.

Protein Extraction

-

Cell Lysis: The fungal mycelia are harvested by filtration and washed with a suitable buffer (e.g., phosphate-buffered saline). The mycelia are then snap-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle.

-

Protein Solubilization: The powdered mycelia are resuspended in a lysis buffer containing urea, thiourea, CHAPS, and a protease inhibitor cocktail to solubilize the proteins and prevent their degradation. The mixture is sonicated or subjected to bead beating to ensure complete cell disruption.

-

Protein Precipitation and Quantification: The protein extract is clarified by centrifugation to remove cellular debris. The total protein concentration in the supernatant is determined using a standard protein assay, such as the Bradford or BCA assay.

Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE)

-

First Dimension (Isoelectric Focusing): An equal amount of total protein from both treated and control samples is loaded onto immobilized pH gradient (IPG) strips. The proteins are separated based on their isoelectric point (pI) by applying a voltage gradient.

-

Second Dimension (SDS-PAGE): The IPG strips are equilibrated in a buffer containing SDS and then placed on top of a polyacrylamide gel. The proteins are then separated in the second dimension based on their molecular weight by applying an electric current.

-

Gel Staining and Image Analysis: The gels are stained with a sensitive protein stain, such as Coomassie Brilliant Blue or silver stain, to visualize the protein spots. The stained gels are scanned, and the digital images are analyzed using specialized 2D gel analysis software to compare the protein spot patterns between the treated and control samples. Differentially expressed protein spots are identified based on changes in their intensity and/or presence/absence.

Protein Identification by MALDI-TOF/TOF Mass Spectrometry

-

In-Gel Digestion: The differentially expressed protein spots are excised from the 2D gels. The gel pieces are destained, and the proteins within are subjected to in-gel digestion with trypsin to generate peptides.

-

Peptide Extraction: The resulting peptides are extracted from the gel pieces using a series of extraction buffers.

-

MALDI-TOF/TOF Analysis: The extracted peptides are mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target plate. The plate is then inserted into a MALDI-TOF/TOF mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS mode) and then selects specific peptides for fragmentation and analysis of the fragment ions (MS/MS mode).

-

Database Searching: The obtained peptide mass fingerprints and fragmentation data are used to search a protein sequence database (e.g., NCBI, UniProt) using a search engine like MASCOT to identify the proteins.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a plausible signaling pathway affected by this compound in Aspergillus fumigatus.

Caption: Experimental workflow for proteomic-based target identification.

Caption: Plausible signaling pathways affected by this compound.

References

The Next Wave: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Novel Antifungal Compounds

For Researchers, Scientists, and Drug Development Professionals

The landscape of invasive fungal infections is evolving, marked by the rise of drug-resistant strains and the vulnerability of a growing immunocompromised population. This has catalyzed the development of novel antifungal agents with unique mechanisms of action and improved pharmacokinetic profiles. This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of key novel antifungal compounds, presenting quantitative data, detailed experimental protocols, and visual representations of their molecular pathways and development workflows.

Core Concepts in Antifungal Pharmacokinetics/Pharmacodynamics

The efficacy of an antifungal agent is intrinsically linked to the relationship between drug exposure over time (pharmacokinetics) and its effect on the fungal pathogen (pharmacodynamics). Understanding this PK/PD relationship is critical for optimizing dosing regimens to maximize fungal killing and minimize toxicity and the emergence of resistance.[1][2]

-

Pharmacokinetics (PK): Describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion. Key parameters include:

-

Cmax: The maximum plasma concentration achieved after drug administration.

-

AUC (Area Under the Curve): The total drug exposure over a specific time period.

-

t½ (Half-life): The time required for the drug concentration in the body to be reduced by half.[2]

-

Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

CL (Clearance): The rate at which a drug is removed from the body.

-

-

Pharmacodynamics (PD): Describes the biochemical and physiological effects of the drug on the pathogen.

-

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.

-

PK/PD Indices: These ratios correlate drug exposure with antimicrobial activity. The primary indices for antifungals are:

-

AUC/MIC: The ratio of the 24-hour AUC to the MIC. This is the key driver of efficacy for time-dependent agents like azoles and echinocandins.[3][4]

-

Cmax/MIC: The ratio of the peak drug concentration to the MIC. This is the primary driver for concentration-dependent agents like amphotericin B.[4]

-

%T>MIC: The percentage of the dosing interval during which the plasma drug concentration remains above the MIC.

-

-

Novel Antifungal Agents: A Deep Dive

Several new antifungals are in late-stage development, many representing new classes with novel mechanisms of action.[5] This section details the PK/PD profiles of four prominent agents: Rezafungin, Ibrexafungerp, Olorofim, and Fosmanogepix.

Rezafungin (CD101)

Rezafungin is a next-generation echinocandin administered once-weekly intravenously.[6] It is being developed for the treatment of candidemia and invasive candidiasis and for the prophylaxis of invasive fungal diseases.[7]

Mechanism of Action: Like other echinocandins, rezafungin non-competitively inhibits the 1,3-β-D-glucan synthase enzyme complex, a critical component in the synthesis of the fungal cell wall.[8] This disruption leads to osmotic instability and cell lysis.[9]

Pharmacokinetics: Rezafungin's structure provides exceptional stability, resulting in a very long half-life of approximately 133-152 hours, which permits a once-weekly dosing schedule.[7][10] It is highly protein-bound (87.5% to >98%) and is primarily eliminated through fecal excretion.[10][11]

| Parameter | Value | Species/Population | Citation |

| Half-life (t½) | ~133-152 hours | Humans | [7][10] |

| Protein Binding | 87.5% - 93.6% | Patients | [10] |

| Clearance (CL) | 0.35 L/hr | Humans | [10] |

| Volume of Distribution (Vd) | 67 L | Humans | [10] |

| Primary Elimination | Fecal Excretion | Humans | [10] |

| Metabolism | Minimal; hydroxylation and O-dealkylation | Humans | [10] |

Pharmacodynamics: The PK/PD index associated with rezafungin efficacy is the AUC/MIC ratio. A dosing regimen of a 400 mg loading dose followed by 200 mg weekly achieved >90% target attainment against Candida albicans and Candida glabrata.[11]

| Organism | PK/PD Index | Target Value | Model | Citation |

| Candida spp. | AUC/MIC | >90% Target Attainment | Clinical PK-PD Analysis | [11] |

| Aspergillus fumigatus | AUC/MIC | Stasis / 1-log kill | Murine Model | [7] |

Ibrexafungerp (SCY-078)

Ibrexafungerp is a first-in-class triterpenoid antifungal, available in an oral formulation.[12] It is structurally distinct from echinocandins but shares a similar mechanism of action.

Mechanism of Action: Ibrexafungerp inhibits the 1,3-β-D-glucan synthase enzyme, but it binds to a different site than the echinocandins.[8] This alternate binding site allows it to retain activity against some echinocandin-resistant fungal strains.[13]

Pharmacokinetics: Following oral administration, ibrexafungerp is rapidly absorbed. It has an elimination half-life of approximately 20 hours and is highly protein-bound (99.5-99.8%), primarily to albumin.[14] The drug is metabolized by CYP3A4 and largely eliminated in the feces.[14]

| Parameter | Value | Species/Population | Citation |

| Bioavailability | ~35-50% | Dog, Mouse, Rat | [13] |

| Half-life (t½) | ~20 hours | Humans | [14] |

| Protein Binding | 99.5% - 99.8% | Humans | [14] |

| Volume of Distribution (Vd) | ~600 L | Humans | [14] |

| Primary Elimination | 90% in feces (51% as unchanged drug) | Humans | [14] |

| Metabolism | CYP3A4 hydroxylation | Humans | [14] |

Pharmacodynamics: The AUC/MIC ratio is the PK/PD index that best correlates with the efficacy of ibrexafungerp.[15] It demonstrates broad activity against Candida species, including C. auris, and Aspergillus species.[12][13]

| Organism | PK/PD Index | Target Value | Model | Citation |

| Candida spp. | AUC/MIC | Stasis | Murine Disseminated Candidiasis | [15] |

| Aspergillus fumigatus | AUC/MIC | 1-log kill | Murine Invasive Aspergillosis | [15] |

Olorofim (F901318)

Olorofim is the first member of the orotomide class, a novel group of antifungals that act via a unique intracellular mechanism.[16][17] It has activity against many molds and dimorphic fungi but lacks activity against yeasts like Candida or Mucorales.[18]

Mechanism of Action: Olorofim selectively inhibits the fungal enzyme dihydroorotate dehydrogenase (DHODH).[17] This enzyme is essential for the de novo biosynthesis of pyrimidines, which are vital for the production of DNA, RNA, and other essential cellular components.[19]

Pharmacokinetics: Olorofim is being developed for both oral and intravenous administration.[18] In early Phase I studies in healthy volunteers, single ascending intravenous doses ranged from 0.25 to 4 mg/kg.[18] Published PK data in humans remains limited pending the results of ongoing clinical trials.[19]

Pharmacodynamics: Olorofim exhibits time-dependent antifungal activity. The PK/PD parameter associated with efficacy in murine models of aspergillosis is Cmin/MIC (the ratio of the trough concentration to the MIC).[18] This suggests that maintaining drug concentrations above the MIC is crucial for its therapeutic effect.

| Organism | PK/PD Index | Target Value | Model | Citation |

| Coccidioides immitis | Cmin/MIC | Improved survival and reduced fungal burden | Murine Intracranial Infection | [18] |

| Aspergillus spp. | Cmin/MIC | Efficacy | Murine Aspergillosis | [18] |

Fosmanogepix (APX001)

Fosmanogepix is a first-in-class intravenous and oral prodrug of manogepix (MGX, APX001A).[20] It has a novel mechanism of action targeting a key step in fungal cell wall construction.[21]

Mechanism of Action: Manogepix, the active moiety, inhibits the fungal enzyme Gwt1.[8] This enzyme is a critical component of the glycosylphosphatidylinositol (GPI)-anchored protein maturation pathway, which is essential for trafficking key proteins to the fungal cell wall.[8][20]

Pharmacokinetics: As a prodrug, fosmanogepix is converted to the active manogepix. It demonstrates excellent oral bioavailability (>90%) and dose-proportional pharmacokinetics.[20][21] Steady-state concentrations are achieved quickly, allowing for a seamless transition between IV and oral formulations.[22]

| Parameter | Value | Route | Population | Citation |

| Oral Bioavailability | 90.6% - 101.2% | Oral | Healthy Volunteers | [20] |

| Oral Cmax (500mg SAD) | 6.41 µg/mL | Oral | Healthy Volunteers | [20] |

| IV Cmax (600mg MAD) | 15.4 µg/mL | IV | Healthy Volunteers | [20] |

| Oral AUC (500mg SAD) | 205 µg·h/mL | Oral | Healthy Volunteers | [20] |

| IV AUC (600mg MAD) | 245 µg·h/mL | IV | Healthy Volunteers | [20] |

| Primary Elimination | ~90% in feces and bile | Oral | Rats | [15] |

Pharmacodynamics: The PK/PD index that best correlates with the efficacy of fosmanogepix is AUC/MIC.[15] Manogepix demonstrates good tissue penetration, including into the central nervous system, making it a promising agent for deep-seated infections.[23][24]

| Organism | PK/PD Index | Target Value | Model | Citation |

| Candida spp. | AUC/MIC | Stasis | Murine Disseminated Candidiasis | [15] |

| Aspergillus fumigatus | AUC/MIC | 1-log kill | Murine Invasive Aspergillosis | [15] |

Experimental Protocols and Workflows

The generation of robust PK/PD data relies on standardized and well-defined experimental methodologies.

In Vitro Susceptibility Testing

Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M27/M38)

-

Isolate Preparation: Fungal isolates are cultured on appropriate agar (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A suspension is prepared in sterile saline and adjusted using a spectrophotometer to a standardized turbidity, corresponding to a final inoculum concentration (e.g., 0.5–2.5 x 10³ CFU/mL for yeasts).

-

Drug Dilution: The antifungal agent is serially diluted (typically 2-fold) in a 96-well microtiter plate using a standardized medium like RPMI-1640.

-

Inoculation: Each well is inoculated with the standardized fungal suspension. Positive (no drug) and negative (no fungus) control wells are included.

-

Incubation: Plates are incubated at 35°C for a specified period (e.g., 24-48 hours for Candida, 48-72 hours for Aspergillus).

-

Reading the MIC: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% for azoles and echinocandins) compared to the drug-free growth control well.

In Vivo Animal Models

Protocol: Murine Model of Disseminated Candidiasis

-

Animal Model: Immunocompetent (e.g., ICR) or neutropenic mice are used. Neutropenia is typically induced by cyclophosphamide administration.

-

Infection: Mice are infected via intravenous (lateral tail vein) injection with a standardized inoculum of a Candida species (e.g., 1 x 10⁵ CFU/mouse).

-

Treatment: Treatment with the novel antifungal agent begins at a specified time post-infection (e.g., 24 hours). The drug is administered via the relevant route (e.g., oral gavage, intraperitoneal, or intravenous injection) at various dose levels and frequencies. A control group receives a vehicle.

-

PK Sampling: Satellite groups of animals are used for pharmacokinetic analysis. Blood samples are collected at multiple time points post-dosing to determine the plasma concentration-time profile.

-

PD Endpoints: The primary endpoint is typically survival over a period (e.g., 14-21 days). A secondary endpoint is the determination of fungal burden in target organs (e.g., kidneys, brain). Organs are harvested, homogenized, and plated to quantify CFU/gram of tissue.

-

Data Analysis: Survival curves are analyzed using the log-rank test. Fungal burden is compared between groups using non-parametric tests. PK/PD analysis is then performed by correlating drug exposure parameters (AUC, Cmax) with the observed antifungal effect.

Antifungal Drug Development Workflow

The development of a novel antifungal follows a structured pathway from discovery to clinical application, integrating PK/PD principles at each stage.

Conclusion

The agents highlighted in this guide—Rezafungin, Ibrexafungerp, Olorofim, and Fosmanogepix—represent significant progress in the fight against invasive fungal infections. Their novel mechanisms of action provide crucial tools against resistant pathogens, and their distinct pharmacokinetic profiles, such as the extended half-life of rezafungin and the high oral bioavailability of fosmanogepix, offer improved dosing strategies and flexibility in clinical practice. A thorough understanding of their PK/PD properties, derived from rigorous in vitro, in vivo, and clinical studies, is paramount for harnessing their full therapeutic potential and improving outcomes for patients with life-threatening fungal diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. australiansciencejournals.com [australiansciencejournals.com]

- 4. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 6. journals.asm.org [journals.asm.org]

- 7. ashpublications.org [ashpublications.org]

- 8. mdpi.com [mdpi.com]

- 9. reelmind.ai [reelmind.ai]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Rezafungin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 12. Pharmacokinetics and Pharmacodynamics of Ibrexafungerp - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Novel antifungal agents in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Review of the novel antifungal drug olorofim (F901318) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Review of the Novel Investigational Antifungal Olorofim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Review of the Novel Investigational Antifungal Olorofim - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Safety and Pharmacokinetics of Intravenous and Oral Fosmanogepix, a First-in-Class Antifungal Agent, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. journals.asm.org [journals.asm.org]

- 24. researchgate.net [researchgate.net]

Early research on the mitochondrial respiratory chain inhibition by "Antifungal agent 11"

An in-depth exploration into the early research surrounding the mitochondrial respiratory chain inhibition by a compound designated "Antifungal agent 11" has yielded no specific scientific data or peer-reviewed publications under this identifier. While the name "this compound" appears in the catalog of a chemical supplier, crucial information regarding its mechanism of action, inhibitory concentrations, and the experimental protocols used for its characterization are not publicly available.

The global scientific community relies on published, peer-reviewed research to validate and build upon experimental findings. In the absence of such documentation for "this compound," a comprehensive technical guide as requested cannot be constructed. The core requirements of detailing quantitative data, experimental methodologies, and visualizing its specific molecular interactions are contingent on the availability of this foundational research.

The Landscape of Mitochondrial Inhibition by Antifungal Agents

Despite the lack of information on "this compound," the broader field of antifungal research has identified the mitochondrial respiratory chain as a critical target for novel therapeutic agents. Numerous compounds have been investigated for their ability to disrupt this essential pathway in pathogenic fungi, leading to cell death. These agents typically target one of the five protein complexes (Complex I-V) that constitute the electron transport chain.

To provide a valuable resource for researchers, scientists, and drug development professionals, we can offer a detailed technical guide on a well-characterized antifungal agent with a confirmed mechanism of action on the mitochondrial respiratory chain. Several such compounds have been extensively studied and reported in scientific literature.

Proposed Alternative Subjects for an In-depth Technical Guide:

-

Ilicicolin H: A natural product known to be a potent and broad-spectrum antifungal agent that targets the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain.[1][2]

-

19ak: A thiosemicarbazone derivative that has been shown to inhibit mitochondrial respiration by targeting Complex I of the respiratory chain in various fungal species.[2]

-

Inz-1: An indazole compound identified through high-throughput screening that acts as an inhibitor of the cytochrome bc1 complex (Complex III).[1][2][3]

-

xy12: A more recently identified lipophilic pyrylium salt that has been demonstrated to inhibit mitochondrial respiratory Complex I in Candida albicans.

A technical guide on one of these compounds would allow for a thorough presentation of:

-

Quantitative Data: Including IC50 and MIC values against various fungal pathogens.

-

Detailed Experimental Protocols: Describing the assays used to determine mitochondrial inhibition, such as oxygen consumption rate measurements and specific complex activity assays.

-

Visualizations: Including diagrams of the proposed mechanism of action and experimental workflows, as originally requested.

We invite the user to select one of these well-documented antifungal agents. Upon selection, a comprehensive technical guide conforming to the original core requirements will be generated based on the available scientific literature. This approach will ensure the delivery of a factually accurate and valuable resource for the intended audience.

References

Methodological & Application

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Antifungal Agent 11

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. A critical step in the preclinical evaluation of a new antifungal compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This application note provides a detailed protocol for determining the MIC of the hypothetical "Antifungal agent 11" against various fungal species using the broth microdilution method, a widely accepted and standardized technique.[2][3] This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2]

Key Experimental Protocols

1. Materials and Reagents:

-

Fungal Strains: Test isolates of interest (e.g., Candida albicans, Aspergillus fumigatus) and quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258).[4][5]

-

This compound: Stock solution of known concentration.

-

Culture Media: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid).[6][7] For some fungi, supplementation with 2% glucose may be necessary to support adequate growth.[8]

-

Apparatus:

2. Inoculum Preparation:

-

Subculture the fungal strains onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to obtain fresh, viable colonies.

-

Prepare a fungal suspension in sterile saline or phosphate-buffered saline (PBS) from 3-5 colonies.

-

Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer (OD at 530 nm of 0.08-0.10).

-

Further dilute the standardized suspension in the test medium to achieve the final desired inoculum concentration. For yeasts like Candida species, the final inoculum concentration should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[10] For filamentous fungi like Aspergillus species, the final inoculum concentration should be approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[10]

3. Broth Microdilution Assay:

-

Aseptically add 100 µL of sterile RPMI 1640 medium to all wells of a 96-well microtiter plate, except for the first column.[9]

-

In the first column, add 200 µL of the working solution of this compound (at twice the highest desired final concentration).

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will result in a range of concentrations of this compound.

-

The eleventh column will serve as the growth control (no antifungal agent), and the twelfth column will serve as the sterility control (medium only).

-

Inoculate each well (except the sterility control) with 100 µL of the prepared fungal inoculum. The final volume in each well will be 200 µL.

-

Seal the plates and incubate at 35°C for 24-48 hours.[11] For some slower-growing fungi, incubation may need to be extended.[11]

4. Data Analysis and Interpretation:

-

After incubation, determine the MIC by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.[9]

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control. For azoles and echinocandins against yeasts, this is often defined as a ≥50% reduction in turbidity.[3][12] For polyenes like amphotericin B, the endpoint is typically complete inhibition of growth.[3]

-

The results should be interpreted in conjunction with the MICs obtained for the quality control strains, which should fall within their established ranges to ensure the validity of the experiment.[4][13]

Data Presentation

Table 1: Example Serial Dilution of this compound

| Well Column | Concentration of this compound (µg/mL) |

| 1 | 64 |

| 2 | 32 |

| 3 | 16 |

| 4 | 8 |

| 5 | 4 |

| 6 | 2 |

| 7 | 1 |

| 8 | 0.5 |

| 9 | 0.25 |

| 10 | 0.125 |

| 11 | 0 (Growth Control) |

| 12 | 0 (Sterility Control) |

Table 2: Example MIC Results for this compound

| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Candida albicans | 2 | 8 | 0.5 - 16 |

| Candida glabrata | 4 | 16 | 1 - 32 |

| Aspergillus fumigatus | 1 | 4 | 0.25 - 8 |

| Cryptococcus neoformans | 0.5 | 2 | 0.125 - 4 |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Mandatory Visualizations

Caption: Workflow for MIC determination of this compound.

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion: This application note provides a comprehensive and standardized protocol for determining the MIC of "this compound." Adherence to this protocol will ensure the generation of accurate and reproducible data, which is essential for the continued development of novel antifungal therapies. The provided tables and diagrams facilitate clear data presentation and understanding of the experimental workflow and potential mechanism of action.

References

- 1. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]

- 5. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 10. journals.asm.org [journals.asm.org]

- 11. m.youtube.com [m.youtube.com]

- 12. academic.oup.com [academic.oup.com]

- 13. njccwei.com [njccwei.com]

Application Note & Protocol: High-Throughput Screening Assay for Antifungal Agent 11 Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize novel derivatives of "Antifungal Agent 11," a fictional antifungal compound. The described assay is a luminescence-based method that offers high sensitivity and is well-suited for the rapid screening of large compound libraries. This application note includes comprehensive experimental protocols, data presentation guidelines, and visual diagrams of the experimental workflow and the targeted signaling pathway to facilitate understanding and implementation in a research setting.

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of new antifungal agents. "this compound" is a promising, albeit hypothetical, lead compound that has demonstrated activity against a range of fungal pathogens. To improve its efficacy and pharmacological properties, a focused library of its derivatives has been synthesized.

This application note describes a robust high-throughput screening assay designed to evaluate these derivatives. The assay utilizes a genetically engineered fungal strain expressing a luciferase reporter gene. The luminescence output, which is directly proportional to fungal viability, provides a quantitative measure of the antifungal activity of the test compounds. This method allows for the rapid identification of derivatives with enhanced potency.

Mechanism of Action of this compound

For the purpose of this application note, we will hypothesize that "this compound" and its derivatives act by inhibiting β-(1,3)-glucan synthase, a key enzyme responsible for the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.[1] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and cell death.[2]

Data Presentation

Quantitative data from the high-throughput screen should be summarized for clear comparison of the antifungal activity of the derivatives. The following tables provide a template for presenting the obtained Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives

| Compound ID | Derivative Modification | MIC (µg/mL) vs. Candida albicans | MIC (µg/mL) vs. Aspergillus fumigatus |

| AF-11 | Parent Compound | 8 | 16 |

| AF-11-D01 | R1 = -CH3 | 4 | 8 |

| AF-11-D02 | R1 = -Cl | 2 | 4 |

| AF-11-D03 | R2 = -F | 1 | 2 |

| AF-11-D04 | R2 = -OCH3 | 16 | 32 |

| Fluconazole | Control | 1 | 64 |

| Amphotericin B | Control | 0.5 | 0.5 |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound and its Derivatives

| Compound ID | IC50 (µM) vs. Candida albicans | IC50 (µM) vs. Aspergillus fumigatus |

| AF-11 | 5.2 | 10.8 |

| AF-11-D01 | 2.5 | 5.1 |

| AF-11-D02 | 1.1 | 2.3 |

| AF-11-D03 | 0.6 | 1.2 |

| AF-11-D04 | 11.5 | 24.7 |

| Fluconazole | 0.8 | 45.2 |

| Amphotericin B | 0.3 | 0.4 |

Experimental Protocols

Luminescence-Based High-Throughput Screening Assay

This protocol is adapted from established luminescence-based antifungal screening methods.[3][4]

Objective: To determine the antifungal activity of "this compound" derivatives by measuring the inhibition of fungal growth via a luciferase reporter.

Materials:

-

Bioluminescent fungal strain (e.g., Candida albicans or Aspergillus fumigatus expressing luciferase)

-

RPMI-1640 medium supplemented with L-glutamine and buffered with MOPS

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Positive control (e.g., Amphotericin B)

-

Negative control (DMSO)

-

Sterile, white, opaque 384-well microtiter plates

-

Luciferase substrate (e.g., D-luciferin)

-

Luminometer plate reader

Procedure:

-

Inoculum Preparation:

-

Culture the bioluminescent fungal strain on an appropriate agar medium.

-

Prepare a fungal suspension in RPMI-1640 medium and adjust the cell density to 2 x 10^4 cells/mL.

-

-

Compound Plating:

-

Prepare serial dilutions of the test compounds and controls in DMSO.

-

Using an automated liquid handler, dispense 1 µL of each compound dilution into the wells of a 384-well plate.

-

Include wells with DMSO only as a negative control and a known antifungal as a positive control.

-

-

Inoculation:

-

Add 49 µL of the prepared fungal inoculum to each well of the 384-well plate, bringing the final volume to 50 µL.

-

The final concentration of DMSO should not exceed 2%.

-

-

Incubation:

-

Seal the plates to prevent evaporation.

-

Incubate the plates at 35°C for 24-48 hours. The optimal incubation time should be determined empirically for each fungal strain.

-

-

Luminescence Reading:

-

Allow the plates to equilibrate to room temperature.

-

Add 10 µL of the luciferase substrate to each well.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the luminescence signal using a luminometer plate reader.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control.

-

Determine the MIC, defined as the lowest concentration of the compound that causes a significant reduction (e.g., ≥90%) in luminescence compared to the control.

-

Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.

-

Broth Microdilution Assay for MIC Determination

This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[5][6][7]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the most active derivatives identified in the primary screen.

Materials:

-

Fungal strains (Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium buffered with MOPS

-

Test compounds and control antifungals dissolved in DMSO

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution:

-

In a 96-well plate, perform a two-fold serial dilution of each test compound in RPMI-1640 medium to achieve a range of concentrations. The final volume in each well should be 100 µL.

-

Include a drug-free well for a growth control and an uninoculated well for a sterility control.

-

-

Inoculum Preparation:

-

Prepare a fungal suspension and adjust the concentration to 1-5 x 10^3 cells/mL in RPMI-1640 medium.

-

-

Inoculation:

-

Add 100 µL of the fungal inoculum to each well (except the sterility control), for a final volume of 200 µL.

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Visually inspect the wells for fungal growth or measure the optical density at 600 nm (OD600) using a microplate reader.

-

The MIC is the lowest concentration of the compound that shows no visible growth or a significant reduction in OD600 compared to the growth control.

-

Visualization

Experimental Workflow

References

- 1. journals.asm.org [journals.asm.org]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. Luciferase Based High Throughput Screen with the filamentous fungus Aspergillus fumigatus to identify small molecules with antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Luciferase-Based High-Throughput Screen with Aspergillus fumigatus to Identify Antifungal Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. goldbio.com [goldbio.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Application Notes and Protocols: In Vivo Efficacy of Antifungal Agent 11 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 11 is a novel investigational compound demonstrating potent in vitro activity against a broad spectrum of fungal pathogens. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established murine models of systemic and superficial fungal infections. The described models are essential for preclinical assessment of antifungal candidates, providing critical data on efficacy, pharmacokinetics, and safety. The protocols outlined below are based on established methodologies for testing novel antifungal agents.[1][2][3][4][5]

Key In Vivo Efficacy Models

The in vivo efficacy of this compound can be assessed in various mouse models that mimic human fungal diseases. The choice of model depends on the target pathogen and the clinical indication.[5][6] Common models include:

-

Systemic Candidiasis: This model mimics blood-borne Candida infections, which can lead to severe sepsis and multi-organ failure.[6][7][8] The primary endpoint is typically survival, with secondary endpoints including fungal burden in target organs such as the kidneys.[3][7][9]

-

Invasive Aspergillosis: This model is crucial for evaluating antifungals against opportunistic molds like Aspergillus fumigatus, a major cause of mortality in immunocompromised patients.[10][11][12] Efficacy is assessed by survival rates and reduction of fungal load in the lungs.[11][13][14]

-

Dermatophytosis: This model is used to evaluate the efficacy of antifungal agents against superficial skin infections caused by dermatophytes like Trichophyton mentagrophytes.[15][16][17][18] Endpoints include clinical scoring of skin lesions and fungal burden in the infected tissue.[16][18]

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized for clear interpretation and comparison.

Table 1: Survival Analysis in Systemic Candidiasis Model

| Treatment Group | Dose (mg/kg) | Administration Route | Number of Mice | Survival Rate (%) at Day 21 | Median Survival Time (Days) |

| Vehicle Control | - | Intraperitoneal | 10 | 0 | 5 |

| This compound | 1 | Intraperitoneal | 10 | 40 | 12 |

| This compound | 5 | Intraperitoneal | 10 | 80 | >21 |

| This compound | 10 | Intraperitoneal | 10 | 100 | >21 |

| Fluconazole | 10 | Oral | 10 | 90 | >21 |

Table 2: Fungal Burden in Kidneys (Systemic Candidiasis Model)

| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g Kidney ± SD | % Reduction vs. Control | p-value |

| Vehicle Control | - | 7.5 ± 0.8 | - | - |

| This compound | 1 | 5.2 ± 0.6 | 99.5 | <0.01 |

| This compound | 5 | 3.1 ± 0.4 | 99.996 | <0.001 |

| This compound | 10 | <2.0 | >99.999 | <0.001 |

| Fluconazole | 10 | 2.5 ± 0.5 | 99.999 | <0.001 |

Table 3: Efficacy in a Murine Model of Pulmonary Aspergillosis

| Treatment Group | Dose (mg/kg) | Survival Rate (%) at Day 14 | Mean Lung Fungal Burden (Log10 CFU/g) ± SD |

| Vehicle Control | - | 0 | 6.8 ± 0.7 |

| This compound | 5 | 30 | 4.5 ± 0.9 |

| This compound | 10 | 70 | 2.9 ± 0.6 |

| This compound | 20 | 90 | <2.0 |

| Voriconazole | 10 | 80 | 2.2 ± 0.4 |

Table 4: Treatment of Dermatophytosis in a Guinea Pig Model

| Treatment Group | Concentration (%) | Mean Clinical Score at Day 14 (0-4) | Mean Fungal Burden (Log10 CFU/skin sample) ± SD |

| Vehicle Control | - | 3.8 ± 0.4 | 5.2 ± 0.6 |

| This compound | 1 | 1.2 ± 0.3 | 2.1 ± 0.5 |

| This compound | 2 | 0.5 ± 0.2 | <1.0 |

| Terbinafine | 1 | 0.8 ± 0.3 | 1.5 ± 0.4 |

Experimental Protocols

Protocol 1: Systemic Candidiasis Mouse Model

Objective: To evaluate the efficacy of this compound in a disseminated Candida albicans infection model.

Materials:

-

Candida albicans strain (e.g., SC5314)

-

Sabouraud Dextrose Agar (SDA) and Broth (SDB)

-

Phosphate-buffered saline (PBS), sterile

-

6-8 week old female BALB/c mice

-

This compound, vehicle, and positive control (e.g., fluconazole)

-

Standard laboratory equipment for microbiology and animal handling

Procedure:

-

Inoculum Preparation:

-

Culture C. albicans on SDA plates at 30°C for 24-48 hours.

-

Inoculate a single colony into SDB and incubate at 30°C with shaking overnight.

-

Harvest yeast cells by centrifugation, wash twice with sterile PBS.

-

Resuspend the pellet in PBS and adjust the concentration to 1 x 10^6 CFU/mL using a hemocytometer.

-

-

Infection:

-

Treatment:

-

Initiate treatment 2-4 hours post-infection.

-

Administer this compound at various doses (e.g., 1, 5, 10 mg/kg) via the desired route (e.g., intraperitoneal, oral).

-

A vehicle control group and a positive control group (e.g., fluconazole at 10 mg/kg) should be included.

-

Continue treatment once or twice daily for a specified period (e.g., 7 days).

-

-

Monitoring and Endpoints:

-

Survival: Monitor mice daily for 21 days and record mortality.

-

Fungal Burden:

-

At a predetermined time point (e.g., day 3 post-infection), euthanize a subset of mice from each group.

-

Aseptically remove kidneys, weigh them, and homogenize in sterile PBS.

-

Perform serial dilutions of the homogenates and plate on SDA.

-

Incubate plates at 37°C for 24-48 hours and count the colonies to determine CFU per gram of tissue.[9]

-

-

Protocol 2: Pulmonary Aspergillosis Mouse Model

Objective: To assess the efficacy of this compound against invasive pulmonary aspergillosis.

Materials:

-

Aspergillus fumigatus strain (e.g., Af293)

-

SDA or Potato Dextrose Agar (PDA)

-

PBS with 0.05% Tween 80, sterile

-

Immunosuppressive agents (e.g., cyclophosphamide, cortisone acetate)[14][19]

-

6-8 week old male BALB/c mice

-

This compound, vehicle, and positive control (e.g., voriconazole)

-

Intranasal or inhalation exposure equipment

Procedure:

-

Inoculum Preparation:

-

Grow A. fumigatus on SDA plates for 5-7 days at 37°C to allow for conidial formation.

-

Harvest conidia by flooding the plate with sterile PBS containing 0.05% Tween 80 and gently scraping the surface.

-

Filter the suspension through sterile gauze to remove hyphal fragments.

-

Wash conidia by centrifugation and resuspend in PBS.

-

Determine the conidia concentration using a hemocytometer and adjust to the desired concentration (e.g., 2.5 x 10^7 conidia/mL).

-

-

Immunosuppression and Infection:

-

Induce neutropenia in mice by administering cyclophosphamide (e.g., 150 mg/kg) intraperitoneally on days -4 and -1 relative to infection.

-

Administer cortisone acetate (e.g., 250 mg/kg) subcutaneously on day -1.[14]

-

On day 0, lightly anesthetize the mice and infect them by intranasal instillation of 20-40 µL of the conidial suspension.

-

-

Treatment:

-

Begin treatment 24 hours post-infection.

-

Administer this compound, vehicle, and a positive control (e.g., voriconazole) at specified doses and routes.

-

Continue treatment for at least 7-10 days.

-

-

Monitoring and Endpoints:

-

Survival: Monitor mice daily for 14-21 days.

-

Fungal Burden:

-

On day 3 or 4 post-infection, euthanize a subset of mice.

-

Aseptically remove lungs, weigh, and homogenize.

-

Determine fungal burden by plating serial dilutions of the lung homogenates as described in Protocol 1.

-

-

Protocol 3: Dermatophytosis Guinea Pig Model

Objective: To evaluate the topical efficacy of this compound against Trichophyton mentagrophytes.

Materials:

-

Trichophyton mentagrophytes strain

-

SDA and SDB

-

Sterile saline

-

Hartley guinea pigs (300-350 g)

-

Electric clippers and sterile sandpaper

-

This compound topical formulation (e.g., cream, ointment), vehicle, and positive control (e.g., terbinafine cream)

Procedure:

-

Inoculum Preparation:

-

Culture T. mentagrophytes on SDA plates at 28°C for 10-14 days.

-

Prepare a conidial suspension as described for Aspergillus, adjusting the concentration to approximately 1 x 10^7 CFU/mL in sterile saline.

-

-

Infection:

-

Anesthetize the guinea pigs.

-

Shave an area on the back of each animal (approx. 2x2 cm).

-

Gently abrade the shaved skin with sterile sandpaper to disrupt the stratum corneum without causing bleeding.[17]

-

Apply a 0.1 mL aliquot of the fungal suspension to the abraded area and spread evenly.

-

-

Treatment:

-

Allow the infection to establish for 3-5 days, until clear lesions are visible.

-

Apply a measured amount of the topical formulation of this compound, vehicle, or positive control to the infected area once daily.

-

Continue treatment for 10-14 days.

-

-

Monitoring and Endpoints:

-

Clinical Scoring:

-

Visually score the lesions daily or every other day based on a scale (e.g., 0 = no signs of infection; 1 = minimal erythema; 2 = moderate erythema and scaling; 3 = severe erythema, scaling, and crusting; 4 = severe inflammation with hair loss).

-

-

Fungal Burden:

-

At the end of the treatment period, euthanize the animals.

-

Excise a skin biopsy from the center of the lesion area.

-

Homogenize the tissue and determine the fungal burden by plating serial dilutions on SDA containing antibiotics to inhibit bacterial growth.

-

-

Visualizations

Experimental Workflow

Caption: General workflow for in vivo antifungal efficacy studies in mice.

Potential Mechanism of Action: Ergosterol Biosynthesis Inhibition

Many antifungal agents, particularly azoles, target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[20][21][22] this compound may act on a key enzyme in this pathway.

Caption: Inhibition of the ergosterol biosynthesis pathway by an azole-like antifungal agent.

References

- 1. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]

- 6. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains [mdpi.com]

- 10. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Frontiers | Rodent Models of Invasive Aspergillosis due to Aspergillus fumigatus: Still a Long Path toward Standardization [frontiersin.org]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

- 15. In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Topical Treatment of Dermatophytic Lesion on Mice (Mus musculus) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Animal Model of Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. davidmoore.org.uk [davidmoore.org.uk]

- 21. journals.asm.org [journals.asm.org]

- 22. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Method for Testing "Antifungal Agent 11" Synergy with Fluconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance necessitates the development of novel therapeutic strategies, including combination therapies that can enhance the efficacy of existing drugs. Fluconazole, a widely used azole antifungal, functions by inhibiting the enzyme lanosterol 14-α-demethylase, a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] However, its effectiveness can be limited by both intrinsic and acquired resistance mechanisms in various fungal pathogens.[4][5]

This document provides detailed protocols for testing the synergistic activity of a novel investigational compound, "Antifungal Agent 11," in combination with fluconazole. The described methods, including the checkerboard assay and time-kill curve analysis, are standard in vitro techniques to quantify the interaction between two antimicrobial agents.[6][7][8] Understanding these interactions is a critical step in the preclinical development of new antifungal combination therapies.[9]

Furthermore, we will explore the potential mechanistic basis for synergy by examining the role of key signaling pathways, such as the calcineurin and Target of Rapamycin (TOR) pathways, which are known to be involved in fungal stress responses and susceptibility to antifungal agents.[10][11][12][13]

Experimental Workflow

The overall workflow for assessing the synergistic potential of "this compound" with fluconazole is depicted below.

Caption: Experimental workflow for synergy testing.

I. Primary Screening: Checkerboard Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[14][15][16] It allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.

Protocol: Checkerboard Broth Microdilution Assay

1. Materials:

-

"this compound"

-

Fluconazole (analytical grade)

-

Fungal isolate of interest (e.g., Candida albicans)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Sterile reservoirs and multichannel pipettes

-

Spectrophotometer or microplate reader (optional, for turbidity measurement)

2. Preparation of Reagents:

-

Stock Solutions: Prepare stock solutions of "this compound" and fluconazole at a concentration of 100 times the highest final concentration to be tested. The solvent used should be appropriate for "this compound" and should not affect fungal growth at the final concentration.

-

Fungal Inoculum: Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

3. Assay Procedure:

-

Add 50 µL of RPMI-1640 medium to all wells of a 96-well plate.

-

In the first row (row A), add an additional 50 µL of the "this compound" working solution (2X the highest desired final concentration) to column 1.

-

Perform serial two-fold dilutions of "this compound" by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard 50 µL from column 10. Column 11 will serve as the drug-free control for each row.

-

In the first column (column 1), add an additional 50 µL of the fluconazole working solution (2X the highest desired final concentration) to row A.

-

Perform serial two-fold dilutions of fluconazole down the columns by transferring 50 µL from row A to row B, and so on, up to row G. Discard 50 µL from row G. Row H will serve as the drug-free control for each column.

-

The resulting plate will have a gradient of "this compound" concentrations along the x-axis and fluconazole concentrations along the y-axis.

-

Inoculate all wells with 50 µL of the prepared fungal inoculum.

-

The final volume in each well will be 100 µL.

-

Well H12 will contain only medium and inoculum (growth control).

-

Incubate the plates at 35°C for 24-48 hours.

4. Data Analysis and Interpretation:

-

Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction in turbidity compared to the growth control).

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

-

FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

-

FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

-

-

Calculate the FICI by summing the individual FICs:

-

FICI = FIC of Agent A + FIC of Agent B

-

-

Interpret the FICI values as follows:

| FICI Value | Interpretation |

| ≤ 0.5 | Synergy |

| > 0.5 to ≤ 4.0 | Indifference |

| > 4.0 | Antagonism |

II. Confirmatory Assay: Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of the antifungal effect over time and can confirm synergistic interactions observed in the checkerboard assay.[17][18][19]

Protocol: Time-Kill Curve Analysis

1. Materials:

-

Same as for the checkerboard assay, plus sterile culture tubes and a shaking incubator.

2. Preparation of Reagents:

-

Prepare stock solutions and fungal inoculum as described for the checkerboard assay.

3. Assay Procedure:

-

Based on the checkerboard results, select concentrations of "this compound" and fluconazole that demonstrated synergy (e.g., concentrations at or below the MIC in the synergistic combination).

-

Set up the following experimental conditions in sterile culture tubes containing RPMI-1640 medium:

-

Growth control (no drug)

-

"this compound" alone

-

Fluconazole alone

-

"this compound" + Fluconazole in combination

-

-

Inoculate each tube with the prepared fungal suspension to achieve a starting density of approximately 1-5 x 10^5 CFU/mL.

-

Incubate the tubes at 35°C in a shaking incubator.

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar plates.

-

Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

4. Data Analysis and Interpretation:

-

Plot the log10 CFU/mL versus time for each experimental condition.

-

Synergy is typically defined as a ≥2 log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.

-

Indifference is defined as a <2 log10 change in CFU/mL for the combination compared to the most active single agent.

-

Antagonism is defined as a ≥2 log10 increase in CFU/mL for the combination compared to the most active single agent.

| Time-Kill Curve Data Summary |

| Test Conditions |

| Fungal Isolate: |

| "this compound" Concentration: |

| Fluconazole Concentration: |

| Results (log10 CFU/mL) |

| Time (hours) |

| 0 |

| 2 |

| 4 |

| 8 |

| 12 |

| 24 |

| Interpretation |

III. Potential Mechanistic Insights: Signaling Pathways